1-{4-[2-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-[4-[2-(aminomethyl)phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-11(17)15-6-8-16(9-7-15)13-5-3-2-4-12(13)10-14/h2-5H,6-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAGOYWMCNXQJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
In this approach, 2-ABA acts as the nucleophile, displacing a leaving group (e.g., fluorine) from an electron-deficient aromatic ring. The reaction proceeds under mild conditions, typically in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, with a base such as potassium carbonate to deprotonate the amine.
Example Protocol :
-
Substrate Preparation : 2-Fluorobenzonitrile (1.0 equiv) and 2-ABA (1.2 equiv) are combined in DMF.
-
Reaction Conditions : Heated at 80°C for 12 hours under inert atmosphere.
-
Workup : The mixture is cooled, diluted with water, and extracted with ethyl acetate.
-
Product Isolation : Column chromatography yields the monosubstituted intermediate.
Optimization and Yield
Table 1: SNAr Reaction Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 80°C | 72 |
| Solvent | DMF | 68 |
| Base | K2CO3 | 70 |
Acylation of Piperazine Intermediates
Following the SNAr step, the secondary amine in the piperazine ring is acetylated to introduce the ketone functionality.
Acetylation Protocol
Key Considerations
Table 2: Acylation Efficiency
| Acylating Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic anhydride | THF | 6 | 92 |
| Acetyl chloride | Dichloromethane | 4 | 88 |
Reductive Amination for Piperazine Functionalization
An alternative route involves reductive amination to construct the piperazine ring while introducing the 2-(aminomethyl)phenyl group.
Synthetic Steps
Advantages and Limitations
-
Advantages : High atom economy and fewer purification steps.
-
Limitations : Requires careful control of stoichiometry to avoid over-reduction.
Table 3: Reductive Amination Outcomes
| Step | Reagent | Yield (%) |
|---|---|---|
| Schiff base formation | Ethylenediamine | 78 |
| Reduction | NaCNBH3 | 85 |
| Cyclization | Acetic acid | 80 |
Protection-Deprotection Strategies
To prevent undesired side reactions during alkylation or acylation, protective groups are employed.
Phthalimide Protection
Boc Protection
Table 4: Protection Method Comparison
| Method | Conditions | Deprotection Yield (%) |
|---|---|---|
| Phthalimide | Ethanol, reflux | 95 |
| Boc | TFA/DCM | 90 |
Industrial-Scale Synthesis
For large-scale production, continuous-flow reactors and catalytic methods are prioritized to enhance efficiency.
Continuous-Flow Alkylation
Chemical Reactions Analysis
Types of Reactions
1-{4-[2-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-{4-[2-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[2-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Ethanone Backbones
Sulfonylpiperazine Derivatives ()
Compounds such as 7n, 7o, and 7p (Table 1) share the piperazine-ethanone core but incorporate phenylsulfonyl groups and tetrazolylthio substituents. These modifications introduce electron-withdrawing sulfonyl groups, which enhance metabolic stability but reduce basicity compared to the aminomethyl group in the target compound. For example:
Key Differences :
Benzoylphenoxypropyl-Piperazine Derivatives ()
Compounds like QD10 and QD17 extend the piperazine-ethanone structure with benzoylphenoxypropyl chains. For instance:
Key Differences :
- The extended alkyl chain may improve lipophilicity and blood-brain barrier penetration, relevant for central nervous system targets like histamine H3 receptors .
Biphenyl-Piperazine Derivatives ()
Compounds such as 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones feature biphenyl groups linked to the piperazine-ethanone core. These structures are designed for antipsychotic activity, leveraging the biphenyl moiety for enhanced dopamine receptor affinity .
Key Differences :
Functional Group Variations
Urea-Linked Derivatives ()
Compounds like 1f and 11a–11o incorporate urea moieties, enabling hydrogen bonding with biological targets. For example:
Key Differences :
Dihydrothiazole-Containing Analogues ()
Compounds like 3a–c feature a 4,5-dihydrothiazole ring fused to the phenyl-piperazine structure. These derivatives exhibit rigid conformations, which may optimize interactions with enzymes or receptors .
Key Differences :
- The thiazole ring introduces sulfur-based interactions and conformational restraint, differing from the flexible aminomethyl group in the target compound.
Physicochemical and Pharmacological Comparisons
Table 1: Comparative Data of Selected Analogues
Key Observations :
- Electron-Withdrawing Groups : Compounds with sulfonyl or trifluoromethyl groups (e.g., 7o) exhibit higher melting points and stability but reduced basicity.
- Lipophilicity : Extended alkyl/aryl chains (e.g., QD10) improve lipophilicity, critical for CNS-targeting drugs.
- Hydrogen Bonding : Urea derivatives (e.g., 11a) show enhanced target interactions but may suffer from faster metabolic clearance.
Biological Activity
1-{4-[2-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one, also known by its CAS number 540753-17-1, is a chemical compound with the molecular formula C13H19N3O. This compound features a piperazine ring that is substituted with an aminomethylphenyl group and an ethanone moiety, making it a subject of interest in various biological research fields.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. This interaction can modulate their activity, leading to various pharmacological effects. Research indicates potential activities in the following areas:
- Analgesic Properties : Studies have shown that derivatives of piperazine compounds exhibit significant analgesic activity. For instance, certain analogs have been reported to be six to nine times more potent than traditional analgesics like glafenine and aminopyrine in animal models .
- Anticonvulsant Activity : Research has demonstrated that related compounds exhibit anticonvulsant properties in animal models. The structure of these compounds influences their effectiveness, with lipophilicity playing a critical role in their distribution and efficacy within the central nervous system .
Table 1: Summary of Biological Activities
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds to understand its unique properties better.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 1-{4-[2-(aminophenyl)methyl]piperazin-1-yl}ethan-1-one | Similar piperazine structure | Moderate analgesic activity |
| 1-(piperazin-1-yl)ethan-1-one | Lacks the aminomethyl substitution | Limited biological activity |
| (4-(aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone | More complex structure; additional functional groups | Enhanced anticancer potential |
Synthesis and Applications
The synthesis of this compound typically involves the reaction of 2-(aminomethyl)phenylamine with piperazine under controlled conditions to ensure high yield and purity. The compound serves as a versatile building block in medicinal chemistry, particularly for developing new therapeutic agents targeting various diseases.
Industrial Relevance
In industrial applications, this compound is utilized in the development of new materials and chemical processes due to its unique structural characteristics and biological activity.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-{4-[2-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the piperazine-phenyl linkage followed by introduction of the ethanone group. Key steps include:
- Friedel-Crafts acylation or nucleophilic substitution to attach the piperazine moiety to the aromatic ring .
- Aminomethylation under controlled conditions (e.g., inert atmosphere, 60–80°C) to prevent oxidation of the aminomethyl group .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance reactivity, and catalysts like Pd/C for cross-coupling reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Q. Critical Parameters :
- Temperature control (<100°C) to avoid decomposition.
- Moisture-sensitive steps require anhydrous conditions .
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
Methodological Answer:
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and monitor reaction progress .
- NMR Spectroscopy :
- X-ray Crystallography : For unambiguous structural confirmation, particularly to analyze piperazine ring conformation and intermolecular hydrogen bonding (e.g., C=O···H-N interactions) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Q. What initial biological assays are suitable for evaluating pharmacological potential?
Methodological Answer:
- Receptor Binding Assays :
- Cytotoxicity Screening :
- Functional Assays :
- cAMP accumulation assays to assess G-protein-coupled receptor (GPCR) modulation .
Advanced Research Questions
Q. How can computational modeling predict receptor interactions and guide structural optimization?
Methodological Answer:
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Maestro to model binding poses in GPCRs (e.g., 5-HT₁A). Focus on hydrogen bonds between the aminomethyl group and residues like Asp116³·³² .
- Molecular Dynamics (MD) Simulations :
- Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability and ligand-receptor residence time .
- QSAR Analysis :
- Coramine substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with logP and pKa to optimize blood-brain barrier permeability .
Key Insight : Piperazine flexibility allows conformational adaptation to receptor pockets, but excessive rigidity may reduce off-target selectivity .
Q. How to address discrepancies in biological activity data across assays (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Assay-Specific Variables :
- Ligand Depletion Correction :
- Apply Cheng-Prusoff equation adjustments for high protein concentrations in radioligand assays .
- Orthogonal Assays :
- Cross-validate cAMP (functional) vs. binding data to distinguish agonists/antagonists .
Case Study : Contradictory D₂ affinity (nanomolar vs. micromolar) may arise from differences in cell lines (CHO vs. COS-7) .
Q. What strategies improve metabolic stability and bioavailability of this compound?
Methodological Answer:
- Prodrug Design :
- Introduce acetyl-protected aminomethyl groups to enhance solubility and reduce first-pass metabolism .
- Cytochrome P450 Inhibition :
- Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to assess metabolic pathways .
- Structural Modifications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
